molecular formula O4SiTh B1174148 stachybotrotoxin CAS No. 12698-94-1

stachybotrotoxin

Cat. No.: B1174148
CAS No.: 12698-94-1
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrotoxin is a mycotoxin produced by Stachybotrys species, notably S. chartarum, a mold associated with damp environments. This compound is part of a broader class of secondary metabolites that exhibit cytotoxic, immunosuppressive, and inflammatory properties, contributing to health risks in humans and animals exposed to contaminated environments . While its exact molecular structure remains less characterized compared to other mycotoxins, this compound is often grouped with structurally related compounds such as stachybotrylactams, stachybotramides, and stachartins, which share biosynthetic pathways and functional groups .

Properties

CAS No.

12698-94-1

Molecular Formula

O4SiTh

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stachybotrotoxin belongs to a family of compounds with overlapping structural motifs but distinct substituents and bioactivities. Below is a comparative analysis of this compound and its analogs, focusing on structural features, physicochemical properties, and biological effects.

Structural Similarities and Differences

Key structural motifs in this family include lactam rings, phenyl groups, and variable substituents (e.g., methoxy, hydroxy, or naphthyl groups). These modifications influence solubility, stability, and target interactions.

Table 1: Structural and Functional Comparison of this compound Analogs
Compound Name CAS Number Core Structure Key Substituents Bioactivity Summary
This compound Not Specified Lactam/Phenyl Methoxy, Hydroxy groups Cytotoxicity, Immunosuppression
Stachybotrylactam 163391-76-2 Lactam Phenyl, Methyl Antimicrobial, Moderate toxicity
Stachybotramide 149598-71-0 Amide/Phenyl Hydroxy, Methoxy Neurotoxic effects
Stachartin A 1978388-54-3 Lactone/Naphthyl Naphthalen-2-yl, Methoxy Antifungal, High lipophilicity
Chartarlactam A 1528745-88-1 Lactam/Biphenyl Biphenyl, Hydroxy Enzyme inhibition

Physicochemical Properties

  • This compound : Likely moderate solubility in polar solvents due to hydroxy/methoxy groups; stability varies with pH .
  • Stachartin A : Higher lipophilicity from naphthyl groups, enhancing membrane permeability .
  • Stachybotrylactam : Reduced polarity due to methyl groups, favoring accumulation in fatty tissues .

Mechanistic and Functional Divergence

  • Neurotoxicity : Stachybotramide’s amide moiety facilitates acetylcholine esterase inhibition, unlike lactam-based analogs .
  • Antimicrobial Activity : Stachybotrylactam shows broader-spectrum activity compared to this compound, likely due to its compact lactam ring .

Research Findings and Implications

Recent studies highlight the role of substituents in modulating toxicity:

  • Methoxy groups in this compound increase reactive oxygen species (ROS) generation, exacerbating cellular damage .
  • Naphthyl-containing Stachartin A exhibits 10-fold higher antifungal activity than this compound, attributed to enhanced membrane interaction .
  • Structural analogs like Chartarlactam A show promise in drug development due to selective enzyme inhibition, reducing off-target toxicity compared to this compound .

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